
Sucrose octastearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose octastearate is a chemical compound formed by the esterification of sucrose with stearic acid. It is a type of sucrose ester, which are known for their surfactant properties. This compound is used in various applications, including food, cosmetics, and pharmaceuticals, due to its emulsifying and stabilizing properties.
準備方法
Synthetic Routes and Reaction Conditions
Sucrose octastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:
Sucrose+8Stearic Acid→Sucrose Octastearate+8Water
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as crystallization and filtration to obtain the desired purity and quality.
化学反応の分析
Types of Reactions
Sucrose octastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bonds in the presence of water, resulting in the formation of sucrose and stearic acid. Transesterification involves the exchange of ester groups with other alcohols or acids.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Sucrose and stearic acid
Transesterification: New esters and alcohols
科学的研究の応用
Sucrose octastearate has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.
作用機序
The mechanism of action of sucrose octastearate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption.
類似化合物との比較
Similar Compounds
Sucrose octaacetate: Another sucrose ester, but with acetic acid instead of stearic acid.
Sucrose monostearate: A sucrose ester with only one stearic acid molecule.
Sucrose distearate: A sucrose ester with two stearic acid molecules.
Uniqueness
Sucrose octastearate is unique due to its high degree of esterification, which provides it with superior emulsifying and stabilizing properties compared to other sucrose esters. This makes it particularly valuable in applications where strong emulsification is required.
特性
CAS番号 |
34816-22-3 |
|---|---|
分子式 |
C156H294O19 |
分子量 |
2474.0 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1 |
InChIキー |
LYAKYODQZBHMCI-YSVXLPCPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


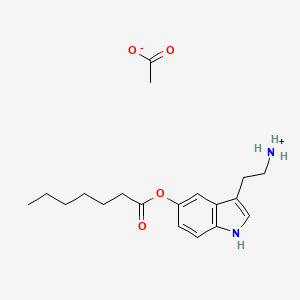
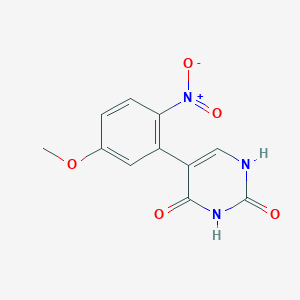
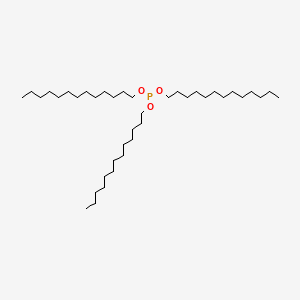
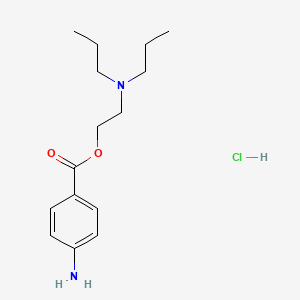
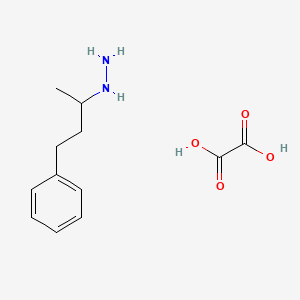



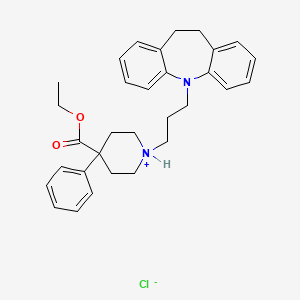
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
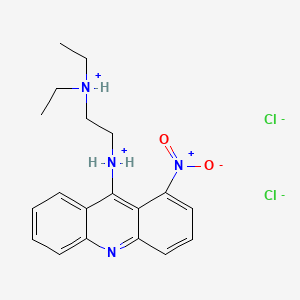
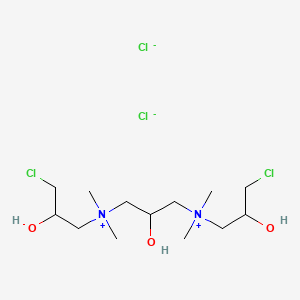
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
